4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione
Description
This compound features a 1,2,4-triazole-5-thione core substituted at position 3 with a quinolin-2-yl group and at position 4 with a 3-chloro-4-fluorophenyl moiety.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN4S/c18-12-9-11(6-7-13(12)19)23-16(21-22-17(23)24)15-8-5-10-3-1-2-4-14(10)20-15/h1-9H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXMSJDHIQCCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327105 | |
| Record name | 4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782475 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
704873-73-4 | |
| Record name | 4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
4-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
- Key Differences: The dihydro-triazole ring (non-aromatic) and 4-methoxyphenyl substituent (electron-donating) contrast with the fully aromatic triazole and electron-withdrawing quinolin-2-yl group in the target compound.
- Implications: Reduced aromaticity may decrease thermal stability, while the methoxy group could enhance solubility compared to the chloro-fluoro-quinoline system .
4-Ethyl-3-[2-(4-methylphenyl)-4-quinolinyl]-1H-1,2,4-triazole-5-thione
- Key Differences: The ethyl group at position 4 and 4-methylphenyl substituent on the quinoline alter steric and electronic profiles.
- Implications : Increased steric bulk from ethyl/methyl groups may hinder molecular packing or target binding compared to the compact chloro-fluorophenyl substituent .
5-(3-Chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol
- Implications : Thiol-thione tautomerism may influence reactivity, while the imine group could confer metal-chelating properties absent in the target compound .
3,4-Bis(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Impact of Heterocyclic Moieties
4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Physicochemical and Spectroscopic Properties
| Compound Name | Key Substituents | IR (C=S, cm⁻¹) | ¹H-NMR (δ, ppm) | Biological Activity |
|---|---|---|---|---|
| Target Compound | Quinolin-2-yl, 3-Cl-4-F-phenyl | ~1243 (C=S) | Aromatic protons: 7.0–9.5 (quinoline) | Potential antimicrobial* |
| 4-(3-Cl-4-F-phenyl)-3-(4-OMe-phenyl)-dihydro | 4-OMe-phenyl, dihydro-triazole | 1243 (C=S) | 6.86–7.26 (Ar-H), 2.59 (CH₃) | Not reported |
| 3,4-Bis(4-F-phenyl)-triazole-5-thione | 4-F-phenyl (×2) | 1243 (C=S) | 7.26–7.86 (Ar-H) | Not reported |
| 5-(3-Cl-phenyl)-4-imine-thiol | Imine linker, thiol | ~1243 (C=S) | 9.55 (triazole NH), 6.86–7.26 (Ar-H) | Antitubercular potential |
*Inferred from structural analogs with tuberculostatic activity ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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